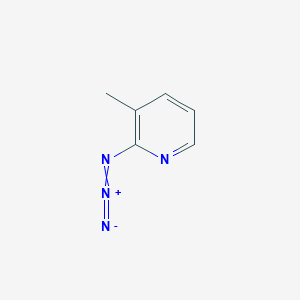

2-Azido-3-methylpyridine

Vue d'ensemble

Description

2-Azido-3-methylpyridine is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used as intermediates in organic synthesis The structure of this compound consists of a pyridine ring substituted with an azido group at the second position and a methyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-methylpyridine typically involves the azidation of 3-methylpyridine. One common method is the reaction of 3-methylpyridine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Substitution Reactions

The azido group in 2-azido-3-methylpyridine acts as a nucleophilic leaving group, enabling substitution reactions under mild conditions.

Key Examples:

-

Nucleophilic Substitution with Amines

Reaction with primary or secondary amines (e.g., ethylamine) replaces the azido group with an amino group.

Reagents : Ethylamine, DMF, 60–80°C.

Product : 2-Amino-3-methylpyridine . -

Halogenation

Substitution with halides (e.g., NaN₃ in the presence of Cu(I) catalysts) yields halogenated derivatives.

Reagents : NaN₃, CuSO₄, sodium ascorbate.

Product : 2-Halo-3-methylpyridines .

Cycloaddition Reactions

The azido group participates in [3+2] cycloadditions, particularly in click chemistry applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reaction Conditions :

-

Mechanism :

A concerted process forms 1,4-disubstituted 1,2,3-triazoles (Figure 1).

Example: \text{2 Azido 3 methylpyridine terminal alkyne}\xrightarrow{\text{Cu I }}\text{1 2 3 triazole derivative}$$[6][7].

Thermal Cycloaddition

- Reagent-Free Conditions :

Heating at 80–100°C promotes cycloaddition with alkynes, yielding triazoles without catalysts .

Reduction Reactions

The azido group can be reduced to an amine under controlled conditions.

Catalytic Hydrogenation

- Reagents : H₂ gas, Pd/C (10% w/w).

- Product : 2-Amino-3-methylpyridine.

- Yield : >90% under ambient conditions .

Alternative Reductants

- Sodium Dithionite (Na₂S₂O₄) :

Aqueous reduction at pH 7–9 yields the amine at lower temperatures (25–40°C).

Photolytic and Thermal Decomposition

This compound decomposes under UV light or heat, forming reactive intermediates.

- Photolysis (λ = 350 nm) :

Generates a nitrene intermediate, which can dimerize or react with nucleophiles .

Example: \text{2 Azido 3 methylpyridine}\xrightarrow{h\nu}\text{Nitrene intermediate}\rightarrow \text{Aziridine or dimer}$$[10][14]. - Thermolysis (Δ > 100°C) :

Decomposes via nitrogen extrusion, yielding pyridine derivatives or ring-opened products .

Comparative Reactivity Analysis

Mechanistic Insights

Applications De Recherche Scientifique

2-Azido-3-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound can be used in bioconjugation techniques, such as labeling biomolecules with fluorescent tags.

Industry: Used in the production of advanced materials, such as polymers and nanomaterials.

Mécanisme D'action

The mechanism of action of 2-Azido-3-methylpyridine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations.

Comparaison Avec Des Composés Similaires

3-Methylpyridine: Lacks the azido group, making it less reactive in certain chemical reactions.

2-Azidopyridine: Similar structure but without the methyl group, which can affect its reactivity and applications.

2-Azido-4-methylpyridine: Similar structure but with the methyl group at a different position, which can influence its chemical behavior.

Activité Biologique

2-Azido-3-methylpyridine is a compound that has garnered attention in various fields, including medicinal chemistry and bioconjugation techniques. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound (CHN) features an azido group (-N) attached to a pyridine ring. The presence of the azido group enhances its reactivity, making it a useful intermediate in organic synthesis and bioconjugation.

Target Interactions

Research indicates that structurally related compounds, such as 3-methylpyridine, interact with various proteins involved in human physiology. For instance, 3-methylpyridine has been shown to affect collagenase 3 and stromelysin-1, which are important in extracellular matrix remodeling.

Biochemical Pathways

The azido group in this compound allows for its participation in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in bioconjugation applications, facilitating the attachment of fluorescent tags to biomolecules for imaging and tracking purposes .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds exhibit significant metabolic stability. For example, a structurally similar compound demonstrated a half-life of approximately 27 hours in rat models. This suggests that this compound may also exhibit favorable pharmacokinetic properties.

Biological Activity

Antiviral Properties

The azido group is known for its antiviral activity. Compounds like 3’-azido-3’-deoxythymidine (AZT) inhibit HIV-1 reverse transcriptase, a key enzyme in the replication of HIV. Although direct studies on this compound's antiviral effects are scarce, its structural similarities suggest potential activity against viral targets.

Cancer Cell Inhibition

Preliminary studies indicate that derivatives of azido compounds can inhibit cancer cell proliferation. For instance, azo dye derivatives with heterocyclic scaffolds have shown efficacy against human colon cancer cell lines (HCT116). This points to the potential use of this compound in cancer therapeutics.

Applications in Research

This compound serves multiple roles in scientific research:

- Bioconjugation : It is employed as a labeling agent for biomolecules due to its reactive azido group.

- Synthesis Intermediate : It acts as an intermediate in the synthesis of various heterocyclic compounds.

- Material Science : The compound is utilized in producing advanced materials like polymers and nanomaterials.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Methylpyridine | Lacks azido group | Less reactive |

| 2-Azidopyridine | Similar structure without methyl group | Potentially less active |

| 2-Azido-4-methylpyridine | Methyl group at different position | Varies based on position |

Case Studies

- High-Throughput Screening : A study utilized high-throughput techniques to optimize conditions for reactions involving azide compounds. The results indicated that even complex structures could yield desired products under optimized conditions .

- Multivalent Ligands : Research on multivalent ligands bearing azido groups demonstrated their ability to activate signaling pathways effectively. These constructs showed increased affinity for receptors compared to monovalent counterparts .

Propriétés

IUPAC Name |

2-azido-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-3-2-4-8-6(5)9-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRYWTCSUBLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614460 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212182-34-8 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.